1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea
Beschreibung
1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea (SB705498) is a urea-based small molecule with a molecular formula of C₁₇H₁₆BrF₃N₄O and a molecular weight of 429.23 g/mol . Its structure comprises three key moieties:
- A 2-bromophenyl group linked to the urea nitrogen.
- A (3R)-pyrrolidin-3-yl group substituted with a 5-(trifluoromethyl)-2-pyridyl ring.
- A urea bridge (-NH-CO-NH-) connecting the aromatic and heterocyclic components.
This compound is a TRPV1 receptor antagonist with rapid and reversible inhibition of capsaicin-, acid-, and heat-mediated TRPV1 activation, making it a candidate for pain management . It exhibits ≥14.5 mg/mL solubility in DMSO and is stored at -20°C .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYILLRHXRVTRSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Retrosynthetic Analysis
The synthesis of 1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea typically involves the following key disconnections:
- Formation of the urea linkage between the 2-bromophenyl isocyanate and the (R)-pyrrolidine amine
- Construction of the (R)-pyrrolidine ring
- Introduction of the 5-(trifluoromethyl)pyridine moiety
Key Intermediates
The synthesis generally requires preparation of the following key intermediates:
- (R)-3-amino-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidine
- 2-bromophenyl isocyanate or related activated carbamate derivatives
Detailed Synthetic Methods
Patented Synthetic Route
The Ukrainian patent UA76490C2 describes a method for preparing this compound specifically for pharmaceutical applications. The synthesis involves:
- Preparation of the (R)-pyrrolidine intermediate through asymmetric synthesis
- Coupling of the pyrrolidine with 5-(trifluoromethyl)-2-chloropyridine via nucleophilic aromatic substitution
- Formation of the urea linkage through reaction with 2-bromophenyl isocyanate
This method provides the target compound with high stereochemical purity, which is essential for its biological activity.
Alternative Synthetic Approaches
Alternative approaches to the synthesis may involve:
- Use of different leaving groups on the pyridine ring, such as 2,3-dichloro-5-(trifluoromethyl)pyridine or 2,5-dichloropyridine derivatives
- Different methods for forming the urea linkage, such as:
- Reaction of the amine with carbonyldiimidazole followed by 2-bromoaniline
- Reaction of the amine with 2-bromophenyl carbamate derivatives
- Use of triphosgene as a coupling agent
Optimization of Reaction Conditions
Key Parameters
The following parameters are critical for optimizing the synthesis:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20-60°C | Higher temperatures may lead to side reactions |
| Solvent | THF, DCM, DMF | Polar aprotic solvents generally give better results |
| Reaction time | 4-24 hours | Extended times may be needed for complete conversion |
| Base | TEA, DIPEA, K₂CO₃ | Organic bases preferred for isocyanate reactions |
| Catalyst | None or Lewis acids | May accelerate urea formation |
Purification Methods
Purification of the final compound typically involves:
- Column chromatography (silica gel, typically using DCM/MeOH gradient systems)
- Recrystallization (from ethyl acetate/hexanes or similar solvent systems)
- In some cases, preparative HPLC for highest purity requirements
Stereochemical Considerations
The (R)-configuration at the pyrrolidine 3-position is critical for the biological activity of the compound. This stereocenter can be established through:
- Use of chiral starting materials derived from the chiral pool
- Asymmetric catalysis during pyrrolidine ring formation
- Resolution of racemic intermediates
- Stereoselective reduction of prochiral precursors
The stereochemical purity should be verified through chiral HPLC analysis or polarimetry to ensure the correct (R)-configuration has been achieved.
Scale-Up Considerations
When scaling up the synthesis for larger production, several factors must be considered:
- Safety concerns related to the use of isocyanates (toxic, potential sensitizers)
- Exothermic nature of some reaction steps, particularly the urea formation
- Solvent selection based on environmental and safety considerations
- Potential for continuous flow chemistry for certain reaction steps
- Crystallization processes for efficient purification at scale
Analytical Methods for Characterization
The synthesized compound can be characterized using:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F)
- Mass spectrometry (HRMS)
- IR spectroscopy (characteristic urea C=O stretch)
- Elemental analysis
- X-ray crystallography (if suitable crystals can be obtained)
- Chiral HPLC for enantiomeric purity determination
Analyse Chemischer Reaktionen
Structural Reactivity and Key Functional Groups
The compound contains three critical reactive components:
Nucleophilic Substitution
The bromine substituent on the phenyl ring undergoes displacement reactions under basic or polar aprotic conditions. For example:
This reaction is influenced by the electron-withdrawing trifluoromethyl group on the pyridyl ring, which activates the aromatic system toward substitution .
Analytical Characterization
The compound is typically analyzed using:
-
NMR spectroscopy : Confirms the (3R) stereochemistry and aromatic substitution patterns .
-
Mass spectrometry : Validates molecular weight (429.23 g/mol) and isotopic distribution (Br and F isotopes) .
Limitations and Challenges
-
Stereoselective synthesis : Achieving the (3R) configuration requires precise control over reaction conditions, though specific methods are not detailed in the sources.
-
Reactivity balance : The electron-withdrawing CF₃ group may reduce nucleophilicity of adjacent sites, affecting substitution reactions .
Key Data Table
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₆BrF₃N₄O | |
| Molecular Weight | 429.23 g/mol | |
| Synthesis Method | TCFH-mediated urea coupling | |
| Analytical Techniques | NMR, MS, HPLC |
References
Wissenschaftliche Forschungsanwendungen
Scientific Applications of 1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea
1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea, also known as BDBM20504, BMCL163287 Compound 15, or SB-705498, is a chemical compound that has been investigated for its biological activities, particularly in the context of enzyme inhibition and as a potential drug . This compound has a molecular weight of 429.200 g/mol and the molecular formula C17H16BrF3N4O .
Research Findings
SB-705498 has a maximum clinical trial phase of II across all indications and has 5 investigational indications .
Targeting TRPV1: SB-705498 has shown activity against the transient receptor potential cation channel subfamily V member 1 (TRPV1), a protein associated with pain management .
- Rat TRPV1 Inhibition: SB-705498 exhibited an EC50 of 32 nM at pH 7.2 and 25°C, when tested against rat TRPV1 expressed in 1321N1 astrocytoma cells .
- Human TRPV1 Antagonist Activity: The compound displayed antagonist activity against human TRPV1 expressed in CHO cells, with an IC50 of 9.20 nM, measured by inhibition of capsaicin-induced Ca2+ influx . It also showed an IC50 of 100 nM in displacing $$3H]RTX from human TRPV1 expressed in HEK293 cell membranes .
TRPM8 Antagonist Activity: SB-705498 has also demonstrated antagonist activity against human transient receptor potential cation channel subfamily M member 8 (TRPM8) . The IC50 value for inhibiting methanol-gated currents in HEK293 cells expressing human TRPM8 was 1.60E+3 nM .
Data Table
| Target | Affinity Data | Assay Description |
|---|---|---|
| Transient receptor potential cation channel subfamily V member 1 (Rat) | EC50: 32 nM | Human TRPV1 expressed in 1321N1 astrocytoma cells plated onto 96-well assay plates |
| Transient receptor potential cation channel subfamily V member 1 (Human) | IC50: 9.20 nM | Antagonist activity at human TRPV1 expressed in CHO cells assessed as inhibition of capsaicin-induced Ca2+ influx |
| Transient receptor potential cation channel subfamily V member 1 (Human) | IC50: 100 nM | Displacement of $$3H]RTX from human TRPV1 expressed in HEK293 cell membranes |
| Transient receptor potential cation channel subfamily M member 8 (Human) | IC50: 1.60E+3 nM | Antagonist activity against human TRPM8 expressed in HEK293 cells assessed as inhibition of methanol-gated currents by whole cell patch clamp electrophysiology |
Potential Applications
Given its activity as an antagonist of TRPV1 and TRPM8, SB-705498 may have potential applications in:
- Pain Relief: As TRPV1 is involved in pain pathways, SB-705498 could be further explored as a therapeutic agent for pain management .
- Other Indications: With several investigational indications and a phase II clinical trial, further research may reveal additional applications for SB-705498 .
Related Compounds and Research Areas
Other chemical compounds and research areas include:
- Indane-1,3-Dione: This compound is a versatile building block with applications in biosensing, bioactivity, and electronics .
- Relaxin-3 Receptor (RXFP3) Antagonists: These antagonists have potential in treating metabolic syndrome and alcohol addiction . Compound 1 , a nonpeptide antagonist, and its analogues have been studied for their structure-activity relationships (SAR) to refine designs for more drug-like analogues .
- 1-(3-Chloro-4-fluorophenyl)-3-$$3-(trifluoromethyl)phenyl]thiourea: This compound has been studied using spectroscopic, single crystal XRD structure, DFT, and molecular dynamics investigations .
Wirkmechanismus
SB-705498 exerts its effects by blocking the TRPV1 ion channel. This channel is involved in the detection of noxious chemical and thermal stimuli. By inhibiting TRPV1, SB-705498 can reduce the sensation of pain and other related symptoms .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Urea Derivatives
Key Observations :
- Aromatic Halogenation : Bromophenyl groups are common in SB705498, , and , enhancing binding via halogen bonding. The trifluoromethyl-pyridyl group in SB705498 improves lipophilicity and metabolic stability .
- Stereochemistry : The (3R)-pyrrolidin-3-yl group in SB705498 contrasts with the racemic mixtures in antiviral compounds 1a/1b , highlighting stereochemical specificity in TRPV1 targeting.
- Urea Linkage : All compounds retain the urea core, but substituents dictate target selectivity. For example, methylurea in compound 1 vs. heteroaryl-urea in SB705496.
Pharmacological Activity Comparison
Table 2: Activity Profiles
Key Findings :
- SB705498 uniquely targets TRPV1 with multimodal inhibition, unlike the enzymatic (CdFabK) or transcriptional (SARS-CoV-2) targets of other urea derivatives.
- CdFabK inhibitors demonstrate 5–10-fold improved activity over predecessors by substituting pyridylthio-thiazole with trifluoromethyl-benzothiazole .
- Antiviral compounds 1a/1b leverage oxadiazole-pyrrolidine hybrids, a structural motif absent in SB705498 .
Structure–Activity Relationships (SAR)
- Halogenation : Bromine at the phenyl ring (SB705498, ) enhances target affinity, while chloro/fluoro in compound 3 and EP4121415B1 derivatives modulate CNS activity.
- Heterocyclic Substitutions : The 5-(trifluoromethyl)-2-pyridyl group in SB705498 is critical for TRPV1 binding, mirroring the trifluoromethyl-benzothiazole boost in CdFabK inhibitors .
- Stereochemical Influence : The (3R)-pyrrolidin-3-yl configuration in SB705498 is distinct from the (3S) isomer in antiviral 1b , underscoring enantiomer-specific pharmacology.
Physicochemical Properties
Table 3: Solubility and Stability
| Compound | Solubility | Stability |
|---|---|---|
| SB705498 | ≥14.5 mg/mL in DMSO | Stable at -20°C |
| CdFabK Inhibitors | Not reported | Not reported |
| EP4121415B1 Derivatives | Water/DMSO soluble | Room temperature |
SB705498’s high DMSO solubility facilitates in vitro assays, whereas EP4121415B1 derivatives prioritize aqueous solubility for CNS delivery .
Biologische Aktivität
1-(2-Bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea, also known as BDBM20504, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific ion channels. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, target interactions, and relevant case studies.
Biological Activity Overview
The compound exhibits significant biological activity primarily through its interaction with transient receptor potential (TRP) channels. The key findings regarding its biological activity include:
TRPV1 Inhibition
- Target : Transient receptor potential cation channel subfamily V member 1 (TRPV1).
- Mechanism : Acts as an antagonist, inhibiting capsaicin-induced calcium influx.
- IC50 Values :
- Assay Conditions : The inhibition was assessed using whole-cell patch clamp techniques in CHO cells and scintillation counting methods for displacement assays.
TRPM8 Antagonism
- Target : Transient receptor potential cation channel subfamily M member 8 (TRPM8).
- Mechanism : Demonstrated antagonist activity against TRPM8 expressed in HEK293 cells.
- IC50 Value : 1600 nM .
Data Summary Table
| Target Channel | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| TRPV1 (Human) | 9.20 | Capsaicin-induced Ca²⁺ influx | |
| TRPV1 (Rat) | 32 | Whole-cell patch clamp | |
| TRPM8 | 1600 | Inhibition of methanol-gated currents |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
Pain Management
A study focusing on pain models demonstrated that the inhibition of TRPV1 by this compound could lead to reduced nociceptive responses, suggesting its utility in pain management therapies.
Antimicrobial Activity
While the primary focus has been on ion channel inhibition, preliminary investigations into the antimicrobial properties of related compounds indicate potential efficacy against certain bacterial strains, though specific data for this compound remains limited.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(2-bromophenyl)-3-[(3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-yl]urea?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the (3R)-1-[5-(trifluoromethyl)-2-pyridyl]pyrrolidin-3-amine intermediate via nucleophilic substitution or Buchwald–Hartwig coupling, ensuring stereochemical integrity of the chiral pyrrolidine ring .
- Step 2 : Coupling the intermediate with 2-bromophenyl isocyanate under anhydrous conditions (e.g., DCM or THF) to form the urea linkage. Reaction monitoring via TLC or HPLC is critical to avoid side products .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥98% purity .
Advanced: How can stereochemical purity of the (3R)-pyrrolidine moiety be validated during synthesis?
Advanced chiral resolution techniques are required:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak areas confirm enantiomeric excess (ee) ≥99% .
- X-ray Crystallography : Single-crystal analysis of intermediates (e.g., the pyrrolidine-3-amine derivative) provides unambiguous confirmation of the (R)-configuration .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (DFT) to verify stereochemistry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H/13C NMR : Confirm regiochemistry of the pyridyl and bromophenyl groups. For example, the trifluoromethyl group on the pyridine ring shows a singlet at ~δ 7.8 ppm in 1H NMR and distinct 19F coupling in 13C NMR .
- IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹, while NH stretches are observed at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Exact mass matching for C17H16BrF3N4O (calculated [M+H]+: 453.04) ensures molecular integrity .
Advanced: How do structural modifications to the pyridyl or pyrrolidine groups influence biological activity?
Structure–activity relationship (SAR) studies reveal:
- Pyridyl Substituents : The 5-(trifluoromethyl) group enhances lipophilicity and target binding (e.g., TRPV1 antagonism), as shown in analogs like SB705498 . Replacing CF3 with methyl or methoxy reduces potency by 3–5-fold .
- Pyrrolidine Configuration : The (3R)-stereochemistry is critical for binding to helical domains of ion channels. (3S)-isomers exhibit 90% lower activity in calcium flux assays .
- Urea Linker : Substitution with thiourea or amide groups decreases metabolic stability, as evidenced by accelerated degradation in microsomal assays .
Advanced: What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Assess liver microsomal stability (e.g., half-life in human hepatocytes). Low stability (t1/2 <30 min) may explain poor in vivo efficacy despite strong in vitro activity .
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) reduces free drug availability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as demonstrated in analogs like AMG 517 .
Basic: What are the recommended storage conditions to maintain compound stability?
- Temperature : Store at –20°C under inert gas (argon or nitrogen) to prevent urea bond hydrolysis.
- Light Sensitivity : Protect from UV light using amber vials; degradation products form within 48 hours under direct light (HPLC monitoring advised) .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers (pH >7) to prevent precipitation .
Advanced: How can target engagement be validated in cellular models?
Use a combination of pharmacological and genetic tools:
- Competitive Binding Assays : Radiolabeled analogs (e.g., [3H]-SB705498) in membrane preparations quantify receptor occupancy .
- CRISPR Knockout : Delete TRPV1 or related targets (e.g., GPCRs) in HEK293 cells. Loss of compound efficacy confirms on-target activity .
- Thermal Shift Assay (TSA) : Monitor protein melting temperature shifts (ΔTm >2°C) to confirm direct binding .
Advanced: What computational methods predict off-target interactions for this urea derivative?
- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database. Prioritize targets with docking scores ≤–8.0 kcal/mol .
- Pharmacophore Modeling : Match electron-deficient aryl groups and hydrogen-bond acceptors to kinase or protease active sites .
- Machine Learning : Train models on Tox21 datasets to predict CYP450 inhibition or hERG liability .
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